molecular formula C26H29ClN2O6 B11631589 4-[(4-chlorophenyl)carbonyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

4-[(4-chlorophenyl)carbonyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11631589
M. Wt: 501.0 g/mol
InChI Key: RZFZWDGTOUXDAF-ZNTNEXAZSA-N
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Description

4-(4-Chlorobenzoyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a dimethoxyphenyl group, a hydroxy group, and a morpholinylpropyl group attached to a pyrrolone ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amides.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a suitable catalyst like aluminum chloride.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic substitution reaction using 2,4-dimethoxyphenylboronic acid and a palladium catalyst.

    Addition of the Morpholinylpropyl Group: The morpholinylpropyl group can be introduced through a nucleophilic substitution reaction using 3-chloropropylmorpholine and a base like sodium hydride.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using an oxidizing agent like hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzoyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chlorobenzoyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

4-(4-Chlorobenzoyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorobenzoyl)pyridine: Shares the chlorobenzoyl group but lacks the pyrrolone ring and other functional groups.

    2,4-Dimethoxybenzaldehyde: Contains the dimethoxyphenyl group but lacks the pyrrolone ring and other functional groups.

    Morpholine: Contains the morpholinyl group but lacks the pyrrolone ring and other functional groups.

Uniqueness

4-(4-Chlorobenzoyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C26H29ClN2O6

Molecular Weight

501.0 g/mol

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(2,4-dimethoxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H29ClN2O6/c1-33-19-8-9-20(21(16-19)34-2)23-22(24(30)17-4-6-18(27)7-5-17)25(31)26(32)29(23)11-3-10-28-12-14-35-15-13-28/h4-9,16,23,30H,3,10-15H2,1-2H3/b24-22+

InChI Key

RZFZWDGTOUXDAF-ZNTNEXAZSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CCCN4CCOCC4)OC

Canonical SMILES

COC1=CC(=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCCN4CCOCC4)OC

Origin of Product

United States

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